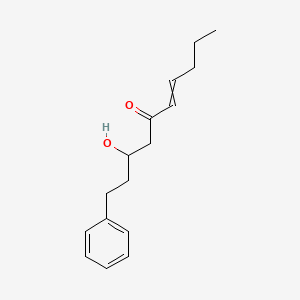
3-Hydroxy-1-phenyldec-6-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-phenyldec-6-en-5-one is an organic compound with the molecular formula C16H22O2 It features a hydroxyl group (-OH) attached to the third carbon, a phenyl group attached to the first carbon, and a double bond between the sixth and seventh carbons in a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenyldec-6-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with a suitable ketone, followed by selective reduction and hydroxylation steps. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-1-phenyldec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 3-oxo-1-phenyldec-6-en-5-one or 3-carboxy-1-phenyldec-6-en-5-one.
Reduction: Formation of 3-hydroxy-1-phenyldecane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
3-Hydroxy-1-phenyldec-6-en-5-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-phenyldec-6-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
3-Hydroxy-1-phenylhexane: Similar structure but with a shorter carbon chain.
3-Hydroxy-1-phenylheptane: Similar structure but with a slightly longer carbon chain.
3-Hydroxy-1-phenylundecane: Similar structure but with a longer carbon chain.
Uniqueness: 3-Hydroxy-1-phenyldec-6-en-5-one is unique due to the presence of a double bond in the decane chain, which imparts distinct chemical reactivity and potential biological activities compared to its saturated analogs.
Propriétés
Numéro CAS |
651738-84-0 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
3-hydroxy-1-phenyldec-6-en-5-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-5-10-15(17)13-16(18)12-11-14-8-6-4-7-9-14/h4-10,16,18H,2-3,11-13H2,1H3 |
Clé InChI |
GFPPCOBSZFEZOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(=O)CC(CCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
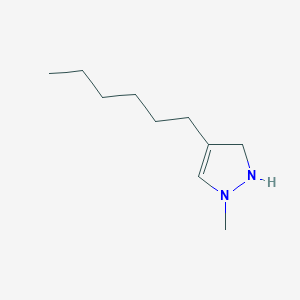
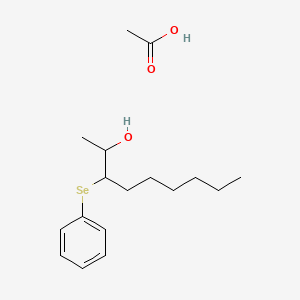
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
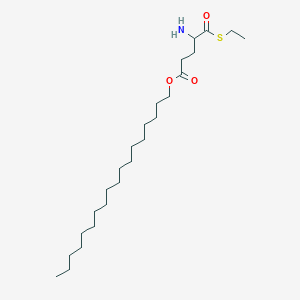
![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
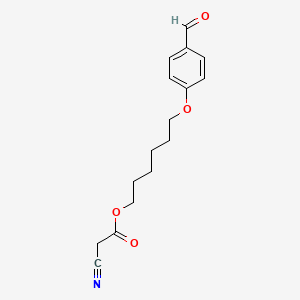
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)

